molecular formula C15H24N4O4 B12267380 2-(Morpholine-4-carbonyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}morpholine

2-(Morpholine-4-carbonyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}morpholine

Cat. No.: B12267380
M. Wt: 324.38 g/mol
InChI Key: BHCDXAKLIIOZAJ-UHFFFAOYSA-N
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Description

2-(Morpholine-4-carbonyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}morpholine is a complex organic compound that features a morpholine ring, an oxadiazole ring, and a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholine-4-carbonyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}morpholine typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Propan-2-yl Group: The propan-2-yl group can be introduced via alkylation reactions using appropriate alkyl halides.

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.

    Coupling Reactions: The final step involves coupling the oxadiazole and morpholine derivatives under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening or hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl group of the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

    Oxidation: N-oxides of the morpholine ring.

    Reduction: Reduced or ring-opened products of the oxadiazole ring.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

2-(Morpholine-4-carbonyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}morpholine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system or exhibiting antimicrobial activity.

    Pharmaceuticals: The compound may serve as an intermediate in the synthesis of pharmaceutical agents.

    Materials Science: It can be used in the design of novel materials with specific electronic or photonic properties.

    Biological Studies: The compound can be used in studies investigating enzyme inhibition, receptor binding, or other biological interactions.

Mechanism of Action

The mechanism of action of 2-(Morpholine-4-carbonyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}morpholine depends on its specific application:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating their activity.

    Pathways Involved: The compound may interact with various molecular pathways, including those involved in signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Morpholine-4-carbonyl)-4-{[3-(methyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine
  • 2-(Morpholine-4-carbonyl)-4-{[3-(ethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine
  • 2-(Morpholine-4-carbonyl)-4-{[3-(butyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine

Uniqueness

The uniqueness of 2-(Morpholine-4-carbonyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}morpholine lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the propan-2-yl group may enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with target molecules.

Properties

Molecular Formula

C15H24N4O4

Molecular Weight

324.38 g/mol

IUPAC Name

morpholin-4-yl-[4-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]morpholin-2-yl]methanone

InChI

InChI=1S/C15H24N4O4/c1-11(2)14-16-13(23-17-14)10-18-3-8-22-12(9-18)15(20)19-4-6-21-7-5-19/h11-12H,3-10H2,1-2H3

InChI Key

BHCDXAKLIIOZAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)CN2CCOC(C2)C(=O)N3CCOCC3

Origin of Product

United States

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